molecular formula C17H12FN3OS B12188375 N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(6-fluoro-1H-indol-1-yl)acetamide

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(6-fluoro-1H-indol-1-yl)acetamide

Cat. No.: B12188375
M. Wt: 325.4 g/mol
InChI Key: QHYFOXKNDOFRAI-UHFFFAOYSA-N
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Description

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(6-fluoro-1H-indol-1-yl)acetamide is a complex organic compound that combines the structural features of benzothiazole and indole derivatives. These heterocyclic compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(6-fluoro-1H-indol-1-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(6-fluoro-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(6-fluoro-1H-indol-1-yl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(6-fluoro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, influencing various biological processes. For example, it may inhibit enzymes involved in disease progression or interact with cellular receptors to modulate immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(6-fluoro-1H-indol-1-yl)acetamide is unique due to its combined structural features of benzothiazole and indole, which confer a broad spectrum of biological activities. This dual functionality makes it a promising candidate for further research and development in various scientific fields .

Properties

Molecular Formula

C17H12FN3OS

Molecular Weight

325.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(6-fluoroindol-1-yl)acetamide

InChI

InChI=1S/C17H12FN3OS/c18-12-6-5-11-7-8-21(14(11)9-12)10-16(22)20-17-19-13-3-1-2-4-15(13)23-17/h1-9H,10H2,(H,19,20,22)

InChI Key

QHYFOXKNDOFRAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CN3C=CC4=C3C=C(C=C4)F

Origin of Product

United States

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